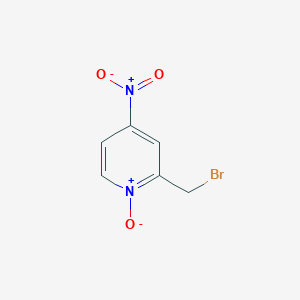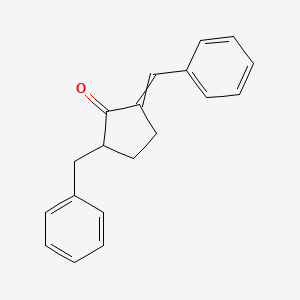![molecular formula C13H19NO2S B14447463 S-[(2,4,6-Trimethylphenyl)methyl]-L-cysteine CAS No. 78221-55-3](/img/structure/B14447463.png)
S-[(2,4,6-Trimethylphenyl)methyl]-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-[(2,4,6-Trimethylphenyl)methyl]-L-cysteine: is a chemical compound with the molecular formula C13H19NO2S It is a derivative of L-cysteine, an amino acid, and features a 2,4,6-trimethylphenyl group attached to the sulfur atom of the cysteine molecule
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-[(2,4,6-Trimethylphenyl)methyl]-L-cysteine typically involves the reaction of L-cysteine with 2,4,6-trimethylbenzyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of L-cysteine attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, solvent, and concentration to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product.
化学反応の分析
Types of Reactions:
Oxidation: S-[(2,4,6-Trimethylphenyl)methyl]-L-cysteine can undergo oxidation reactions, where the thiol group is converted to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol or disulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are commonly used.
Substitution: Alkyl halides or acyl chlorides can be used as reagents for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or disulfide derivatives.
Substitution: Various alkyl or acyl derivatives.
科学的研究の応用
Chemistry: S-[(2,4,6-Trimethylphenyl)methyl]-L-cysteine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used to study the role of cysteine derivatives in cellular processes. It may also serve as a model compound for investigating the interactions of sulfur-containing amino acids with other biomolecules.
Medicine: Potential applications in medicine include the development of new drugs or therapeutic agents. The compound’s ability to undergo various chemical reactions makes it a versatile candidate for drug design and development.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties may enhance the performance of these products.
作用機序
The mechanism of action of S-[(2,4,6-Trimethylphenyl)methyl]-L-cysteine involves its interaction with molecular targets through its thiol group. The sulfur atom can form covalent bonds with various electrophiles, leading to the modification of proteins and other biomolecules. This interaction can affect cellular pathways and processes, making the compound useful for studying biochemical mechanisms.
類似化合物との比較
- S-[(2,4,6-Trimethylphenyl)methyl]-L-methionine
- S-[(2,4,6-Trimethylphenyl)methyl]-L-homocysteine
- S-[(2,4,6-Trimethylphenyl)methyl]-L-cystine
Comparison: Compared to similar compounds, S-[(2,4,6-Trimethylphenyl)methyl]-L-cysteine is unique due to the presence of the 2,4,6-trimethylphenyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with other molecules, making it a valuable tool in various research applications.
特性
CAS番号 |
78221-55-3 |
|---|---|
分子式 |
C13H19NO2S |
分子量 |
253.36 g/mol |
IUPAC名 |
(2R)-2-amino-3-[(2,4,6-trimethylphenyl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C13H19NO2S/c1-8-4-9(2)11(10(3)5-8)6-17-7-12(14)13(15)16/h4-5,12H,6-7,14H2,1-3H3,(H,15,16)/t12-/m0/s1 |
InChIキー |
SSXXFEAMXGNNLK-LBPRGKRZSA-N |
異性体SMILES |
CC1=CC(=C(C(=C1)C)CSC[C@@H](C(=O)O)N)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)CSCC(C(=O)O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-[(Naphthalen-1-YL)methyl]anthracene](/img/structure/B14447385.png)
![7b-Methyl-7bH-cyclopent[cd]indene](/img/structure/B14447398.png)
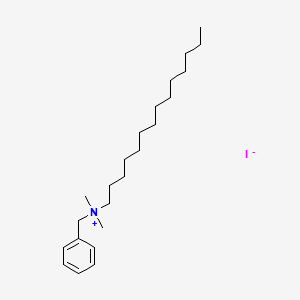
![lithium;[5-(1-ethoxyethoxy)-1-phenylpentyl]benzene](/img/structure/B14447412.png)
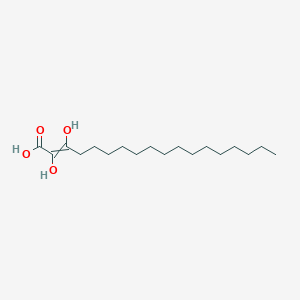
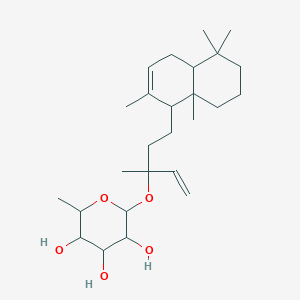
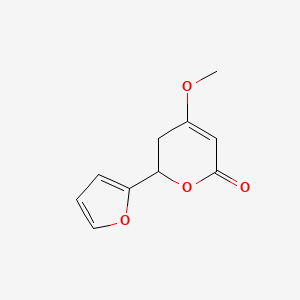
![N-(2-ethoxy-1,3-benzothiazol-6-yl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B14447435.png)

![Propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester](/img/structure/B14447440.png)

